molecular formula C11H10BNO2 B13978960 B-(3-Ethenyl-5-isoquinolinyl)boronic acid CAS No. 1429665-49-5

B-(3-Ethenyl-5-isoquinolinyl)boronic acid

Cat. No.: B13978960
CAS No.: 1429665-49-5
M. Wt: 199.02 g/mol
InChI Key: ZUBLDKNWCZUOGH-UHFFFAOYSA-N
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Description

B-(3-Ethenyl-5-isoquinolinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring with an ethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(3-Ethenyl-5-isoquinolinyl)boronic acid typically involves the reaction of an appropriate isoquinoline derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality boronic acids .

Chemical Reactions Analysis

Types of Reactions: B-(3-Ethenyl-5-isoquinolinyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of B-(3-Ethenyl-5-isoquinolinyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Uniqueness: B-(3-Ethenyl-5-isoquinolinyl)boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the electronic properties of the isoquinoline ring.

Properties

CAS No.

1429665-49-5

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(3-ethenylisoquinolin-5-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12(14)15/h2-7,14-15H,1H2

InChI Key

ZUBLDKNWCZUOGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)C=C)(O)O

Origin of Product

United States

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